3-(Bromomethyl)pyridazine

Overview

Description

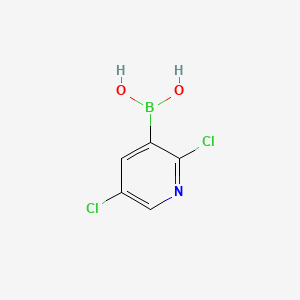

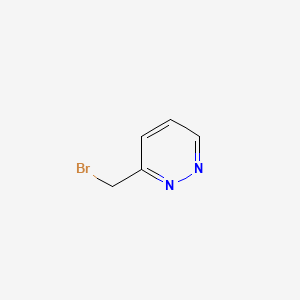

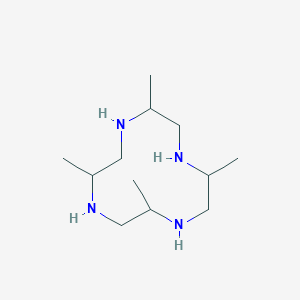

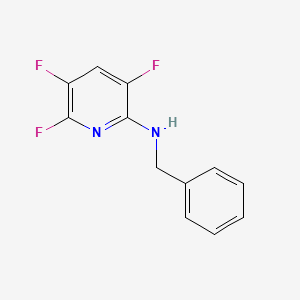

3-(Bromomethyl)pyridazine is a chemical compound with the following structural formula: . It belongs to the pyridazine family of heterocycles.

Synthesis Analysis

The synthesis of 3-(Bromomethyl)pyridazine involves the bromination of pyridazine at the methyl position. Various synthetic routes exist, including direct bromination or substitution of a methyl group with bromine. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)pyridazine consists of a pyridazine ring with a bromomethyl substituent. The bromine atom is attached to the carbon adjacent to the nitrogen atom in the pyridazine ring. The compound’s molecular weight and other physicochemical properties are essential for drug design and interactions .

Chemical Reactions Analysis

3-(Bromomethyl)pyridazine can participate in various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. These reactions allow for the modification of the bromomethyl group and the exploration of its reactivity .

Physical And Chemical Properties Analysis

- Spectroscopic Data : UV-Vis, IR, and NMR spectra provide insights into its electronic and vibrational properties .

Scientific Research Applications

Medicinal Chemistry

Pyridazine derivatives, including 3-(Bromomethyl)pyridazine, have emerged as privileged structures in medicinal chemistry . They have potential applications in the development of antimicrobials and anticancer drugs .

Optoelectronics

These compounds have also found applications in optoelectronics, particularly as fluorescent materials and sensors . Their unique properties make them suitable for use in these high-tech applications.

[3 + n] Cycloaddition Reactions

3-(Bromomethyl)pyridazine can be involved in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .

Cardiovascular Drugs

Pyridazinone, a derivative of pyridazine, was initially exploited in the search for cardiovascular drugs . This indicates the potential of 3-(Bromomethyl)pyridazine in this field.

Agrochemicals

The pyridazinone nucleus, which includes 3-(Bromomethyl)pyridazine, has been used in agrochemicals . This suggests that 3-(Bromomethyl)pyridazine could have applications in agriculture.

Broad Spectrum of Pharmacological Activities

Research articles and patents have described a broad spectrum of activities for pyridazinone, a derivative of pyridazine . This suggests that 3-(Bromomethyl)pyridazine could have a wide range of pharmacological applications.

Mechanism of Action

Target of Action

3-(Bromomethyl)pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-(Bromomethyl)pyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that 3-(bromomethyl)pyridazine has multiple effects at the molecular and cellular level .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(bromomethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUNOCBCPXDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615712 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)pyridazine | |

CAS RN |

60023-36-1 | |

| Record name | 3-(Bromomethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)